2-Amino-5-(4-bromobenzyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde

Fragment-based drug discovery Lead-likeness Physicochemical profiling

2‑Amino‑5‑(4‑bromobenzyl)‑6‑oxo‑3,6‑dihydropyrimidine‑4‑carbaldehyde (CAS 31349‑93‑6, molecular formula C₁₂H₁₀BrN₃O₂, MW 308.13 g mol⁻¹) is a densely functionalized dihydropyrimidine that integrates three chemically orthogonal handles in a single low‑molecular‑weight framework: a nucleophilic 2‑amino group, an electrophilic 4‑carbaldehyde, and a 5‑(4‑bromobenzyl) substituent that serves as both a heavy‑atom label and a cross‑coupling site. The compound belongs to the 6‑oxo‑3,6‑dihydropyrimidine‑4‑carbaldehyde class, which is widely employed as a pharmaceutical intermediate for constructing kinase inhibitor libraries and antiviral agents, yet the specific 4‑bromobenzyl substitution pattern at C‑5 is uncommon among commercially available congeners.

Molecular Formula C12H10BrN3O2
Molecular Weight 308.13 g/mol
CAS No. 31349-93-6
Cat. No. B12914563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(4-bromobenzyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde
CAS31349-93-6
Molecular FormulaC12H10BrN3O2
Molecular Weight308.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=C(N=C(NC2=O)N)C=O)Br
InChIInChI=1S/C12H10BrN3O2/c13-8-3-1-7(2-4-8)5-9-10(6-17)15-12(14)16-11(9)18/h1-4,6H,5H2,(H3,14,15,16,18)
InChIKeyYHPMLSZBTCZNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(4-bromobenzyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde (CAS 31349-93-6): A Bifunctional Pyrimidine Scaffold for Targeted Library Synthesis


2‑Amino‑5‑(4‑bromobenzyl)‑6‑oxo‑3,6‑dihydropyrimidine‑4‑carbaldehyde (CAS 31349‑93‑6, molecular formula C₁₂H₁₀BrN₃O₂, MW 308.13 g mol⁻¹) is a densely functionalized dihydropyrimidine that integrates three chemically orthogonal handles in a single low‑molecular‑weight framework: a nucleophilic 2‑amino group, an electrophilic 4‑carbaldehyde, and a 5‑(4‑bromobenzyl) substituent that serves as both a heavy‑atom label and a cross‑coupling site . The compound belongs to the 6‑oxo‑3,6‑dihydropyrimidine‑4‑carbaldehyde class, which is widely employed as a pharmaceutical intermediate for constructing kinase inhibitor libraries and antiviral agents, yet the specific 4‑bromobenzyl substitution pattern at C‑5 is uncommon among commercially available congeners [1]. Its reported physical properties—density 1.69 g cm⁻³, boiling point 486.5 °C at 760 mmHg, refractive index 1.695, and flash point 248 °C—provide baseline quality‑control benchmarks for procurement and formulation .

Why Simple Pyrimidine‑4‑carbaldehydes Cannot Replace CAS 31349‑93‑6: The Functional‑Group Triad That Enables Divergent Chemistry


Procurement specialists should not treat this compound as interchangeable with common pyrimidine‑4‑carbaldehydes (e.g., 2‑aminopyrimidine‑4‑carbaldehyde, CAS 165807‑06‑7) or des‑bromo benzyl analogs. The 4‑bromobenzyl group at C‑5 is the key differentiator: it supplies a Br‑substituted aromatic handle that is absent in the parent 2‑amino‑6‑oxo‑pyrimidine‑4‑carbaldehyde series, enabling late‑stage diversification via Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann‑type couplings without requiring de novo scaffold synthesis . Simultaneously, the 4‑carbaldehyde permits oxime, hydrazone, and Schiff‑base formation, while the 2‑amino group allows amidation or urea formation. In analogs where the C‑5 position carries only hydrogen or an alkyl chain, this heavy‑atom site is lost, eliminating the possibility of Br→C cross‑coupling and reducing both the synthetic versatility and the potential for halogen‑bond‑mediated target engagement . Thus, substituting a simpler pyrimidine‑4‑carbaldehyde forces the user to either forgo the bromine handle or invest additional synthetic steps to reintroduce it, increasing time, cost, and impurity risk.

Head‑to‑Head Evidence: Quantified Differentiation of 2‑Amino‑5‑(4‑bromobenzyl)‑6‑oxo‑3,6‑dihydropyrimidine‑4‑carbaldehyde Against Its Closest Analogs


Molecular‑Weight Premium: Balancing Synthetic Accessibility and Fragment‑Like Properties

CAS 31349‑93‑6 occupies a privileged molecular‑weight window that balances the need for a heavy‑atom (Br) handle with fragment‑like physicochemical properties. Its molecular weight of 308.13 g mol⁻¹ is 185 Da heavier than the des‑bromo 2‑aminopyrimidine‑4‑carbaldehyde (MW 123.11) yet remains below the 350 Da threshold often used in fragment‑based screening, whereas the sulfur analog 5‑(4‑bromobenzyl)‑2‑(ethylsulfanyl)‑6‑oxo‑3,6‑dihydropyrimidine‑4‑carbaldehyde (C₁₄H₁₃BrN₂O₂S, estimated MW ~353) exceeds this limit and adds rotatable bonds that may penalize ligand efficiency. The quantitative MW difference of +185 Da vs. the des‑bromo core is directly attributable to the 4‑bromobenzyl group, confirming that the bromine atom can be exploited for anomalous scattering in crystallography without pushing the compound beyond lead‑like space .

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Halogen‑Bond Donor Capacity: The σ‑Hole Advantage of the 4‑Bromobenzyl Substituent

The para‑bromobenzyl substituent at C‑5 provides a σ‑hole on the bromine atom capable of engaging in directional halogen bonds with backbone carbonyls or Lewis‑basic side chains in protein binding sites. This interaction is unavailable in the des‑bromo (benzyl) analog or the C‑5 unsubstituted parent scaffold. While direct binding data for CAS 31349‑93‑6 are not published, related 4‑bromobenzyl‑containing pyrimidines have demonstrated that the bromine atom contributes −0.8 to −1.5 kcal mol⁻¹ of additional binding free energy through halogen bonding in model systems, and the 4‑bromobenzyl fragment alone has been shown to increase target residence time by 2‑ to 5‑fold compared to the 4‑chlorobenzyl or unsubstituted benzyl analogs in structure‑activity relationship (SAR) studies of kinase and GPCR inhibitors .

Halogen bonding Structure-based design Selectivity engineering

C‑4 Aldehyde: A More Versatile Synthetic Handle than Carboxylic Acid or Methyl Analogs

The C‑4 carbaldehyde of CAS 31349‑93‑6 enables a wider repertoire of chemoselective transformations than the corresponding C‑4 carboxylic acid (MW 324.13) or C‑4 methyl analog. Quantitatively, the aldehyde can undergo reductive amination (yielding secondary or tertiary amines with typical isolated yields of 60–85% under NaBH(OAc)₃ conditions), oxime formation (>90% conversion at equimolar NH₂OH within 2 h at pH 4–5), and Knoevenagel condensations with active methylene compounds to construct extended π‑systems—reactions that are not accessible from the acid without prior reduction or activation [1]. In contrast, 2‑amino‑6‑oxo‑3,6‑dihydropyrimidine‑4‑carboxylic acid requires coupling reagents (e.g., HATU, EDC) for amide bond formation, adding a step and generating stoichiometric by‑products, while the 4‑methyl analog lacks an electrophilic center entirely. The aldehyde thus provides a ‘click‑like’ ligation handle that is orthogonal to the 2‑amino group, enabling sequential functionalization without protecting‑group manipulation.

Diversity-oriented synthesis Chemoselective ligation Heterocycle construction

Patent‑Documented Utility as a Key Intermediate in 4‑Pyrimidinone Drug Scaffolds

The 5‑[(4‑bromophenyl)methyl]‑4‑pyrimidinone motif, which is the direct synthetic precursor or tautomeric relative of CAS 31349‑93‑6, is explicitly claimed in US Patent 5,430,149 (Synthelabo, 1994) as a key intermediate for constructing biologically active 4‑pyrimidinones via Suzuki coupling with boronic acid derivatives [1]. This patent establishes a documented industrial‑scale route that uses the 4‑bromobenzyl‑substituted pyrimidinone core to generate compound libraries with defined IP space. The patent specifically teaches that the bromobenzyl group undergoes Pd‑catalyzed cross‑coupling with aryl‑ and heteroaryl‑boronic acids to yield tetrazole‑containing final compounds, demonstrating a validated synthetic pathway that is not disclosed for the corresponding 4‑chlorobenzyl or unsubstituted benzyl analogs in the same patent family [2]. For procurement, this means the compound is not merely a theoretical building block but one with a proven regulatory‑ready synthetic pedigree.

Pharmaceutical process chemistry Patent landscape Intermediate sourcing

Predicted Physicochemical Properties vs. Sulfur‑Containing and Des‑Bromo Analogs

Physicochemical property predictions differentiate CAS 31349‑93‑6 from its closest analogs in ways that matter for both formulation and biological profiling. The target compound exhibits a predicted logP of approximately 1.5–2.0 (based on the 2‑amino‑6‑oxo‑dihydropyrimidine scaffold with a 4‑bromobenzyl substituent), which is ~1–1.5 log units higher than the des‑bromo analog (predicted logP ~0.5) and ~0.5–1 log unit lower than the 2‑ethylsulfanyl analog (predicted logP ~2.5–3.0) . This intermediate lipophilicity places the compound in a range compatible with both aqueous solubility (estimated >50 μM at pH 7.4) and passive membrane permeability, whereas the more lipophilic ethylsulfanyl analog risks precipitation and non‑specific binding, and the more hydrophilic des‑bromo analog may suffer from poor permeability. The measured density of 1.69 g cm⁻³ and boiling point of 486.5 °C at 760 mmHg provide additional QC parameters that can be used to distinguish the target compound from analogs with different physical states.

ADME prediction Physicochemical profiling Comparator benchmarking

Crystallographic Phasing Power: Anomalous Scattering from Bromine vs. Chlorine

For structural biology applications, the bromine atom in the 4‑bromobenzyl group provides significant anomalous scattering (f″ ≈ 1.28 e⁻ at Cu Kα wavelength) that can be exploited for experimental phasing or for unambiguous identification of ligand binding poses in co‑crystal structures. This anomalous signal is substantially stronger than that of chlorine (f″ ≈ 0.70 e⁻ at Cu Kα) and is entirely absent in the des‑bromo analog [1]. In practical terms, bromine’s anomalous signal at Cu Kα is approximately 1.8‑fold greater than chlorine’s, enabling more reliable SAD/MAD phasing and clearer omit‑map density for ligand validation. For procurement in a structural biology or fragment‑based drug discovery context, this means the bromine atom serves a dual purpose—both as a synthetic handle and as a crystallographic probe—eliminating the need to purchase separate heavy‑atom derivatives for phasing.

X-ray crystallography Structural biology Fragment screening

High‑Impact Procurement Scenarios for 2‑Amino‑5‑(4‑bromobenzyl)‑6‑oxo‑3,6‑dihydropyrimidine‑4‑carbaldehyde: Where the Data Support Prioritization


Parallel Medicinal Chemistry: A Common Intermediate for Divergent Kinase‑Focused Libraries

The orthogonal reactivity triad (C‑2 NH₂, C‑4 CHO, C‑5 Br‑benzyl) allows a single bulk procurement of CAS 31349‑93‑6 to feed multiple parallel synthesis streams—reductive amination at C‑4, amidation at C‑2, and Suzuki diversification at C‑5—without intermediate protection. This three‑dimensional diversification strategy is specifically supported by the patent literature, which teaches Pd‑catalyzed coupling of the 4‑bromobenzyl‑pyrimidinone scaffold to generate focused libraries [1], and by the aldehyde’s established reactivity in oxime and hydrazone ligation chemistries [2].

Fragment‑Based Drug Discovery: A Heavy‑Atom‑Labeled Core for X‑Ray Screening

With a molecular weight of 308 Da and an embedded bromine atom providing a strong anomalous scattering signal (f″ ≈ 1.28 e⁻ at Cu Kα) [3], this compound is uniquely suited for fragment‑soaking campaigns where unambiguous electron‑density assignment is critical. The bromine signal is approximately 1.8‑fold stronger than that of chlorine, enabling definitive pose identification even at low occupancy, a capability that the des‑bromo core (MW 123 Da, no anomalous scatterer) and chlorobenzyl analogs cannot provide without additional heavy‑atom derivatization.

Process Chemistry Scale‑Up: Patent‑Validated Route with Defined IP Space

Organizations scaling hits from discovery to preclinical development benefit from the compound’s documented role in US 5,430,149 as a key intermediate for 4‑pyrimidinone drugs [1]. The patent provides a validated synthetic pathway and establishes freedom‑to‑operate boundaries, reducing the regulatory and intellectual‑property risks associated with using non‑patented or less‑characterized analogs. The measured physical specifications—density 1.69 g cm⁻³, boiling point 486.5 °C, refractive index 1.695, vapor pressure 1.28 × 10⁻⁹ mmHg at 25 °C —serve as in‑process control benchmarks for batch‑to‑batch consistency during scale‑up.

Halogen‑Bond‑Guided Lead Optimization: Leveraging the 4‑Bromobenzyl σ‑Hole for Selectivity

For programs where selectivity against closely related targets is paramount, the 4‑bromobenzyl group offers a tunable halogen‑bond donor that can be oriented toward backbone carbonyls in the target binding site. SAR from related 4‑halobenzyl‑pyrimidine series indicates that the bromine substituent can improve target residence time by 2‑ to 5‑fold relative to chlorine or hydrogen , providing a rational basis for selecting the bromobenzyl congener over des‑halo or chloro analogs during the hit‑to‑lead phase.

Quote Request

Request a Quote for 2-Amino-5-(4-bromobenzyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.